

# Spectroscopic Profile of 4-Methoxy-2,6-dimethylaniline Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name:	4-Methoxy-2,6-dimethylaniline hydrochloride
CAS No.:	102440-03-9
Cat. No.:	B2429576

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This technical guide provides a comprehensive analysis of the spectroscopic data for **4-Methoxy-2,6-dimethylaniline hydrochloride**, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and characterization of this molecule.

## Introduction: The Structural Significance of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in a vast array of chemical and pharmaceutical applications. The strategic placement of substituents on the aniline ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. **4-Methoxy-2,6-dimethylaniline hydrochloride**, with its methoxy and dimethyl substitutions, presents a unique electronic and steric environment. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, purity, and for understanding its

chemical behavior. This guide will dissect the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data to provide a clear and in-depth understanding of this compound's molecular architecture.

## Molecular Structure

The structure of **4-Methoxy-2,6-dimethylaniline hydrochloride** is characterized by a benzene ring substituted with a methoxy group at the C4 position, two methyl groups at the C2 and C6 positions, and an ammonium chloride group at the C1 position.

Caption: Molecular structure of **4-Methoxy-2,6-dimethylaniline hydrochloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For substituted anilines, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about the electronic environment of the protons and carbons.<sup>[1]</sup>

## Experimental Protocol: NMR Spectroscopy

**Sample Preparation:** A solution of the analyte (typically 5-20 mg for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR) is prepared in a suitable deuterated solvent, such as Deuterium Oxide ( $\text{D}_2\text{O}$ ) or Dimethyl Sulfoxide- $d_6$  ( $\text{DMSO-}d_6$ ), in a 5 mm NMR tube. The choice of solvent is critical, as the acidic protons of the ammonium group are exchangeable and may not be observed in protic deuterated solvents like  $\text{D}_2\text{O}$ .

**Instrumentation:** Spectra are typically acquired on a 300 MHz or 500 MHz NMR spectrometer.<sup>[2]</sup>

## $^1\text{H}$ NMR Spectral Data and Interpretation

The  $^1\text{H}$  NMR spectrum of the free base, 4-Methoxy-2,6-dimethylaniline, has been reported.<sup>[2]</sup> The protonation of the amine to form the hydrochloride salt will induce downfield shifts for the aromatic and methyl protons due to the electron-withdrawing effect of the  $-\text{NH}_3^+$  group.

Proton Assignment	Reported Chemical Shift ( $\delta$ ) for Free Base (ppm)[2]	Predicted Chemical Shift ( $\delta$ ) for Hydrochloride (ppm)	Multiplicity	Integration
Aromatic (C3-H, C5-H)	6.53	~6.7-7.0	Singlet	2H
Methoxy (O-CH <sub>3</sub> )	3.75	~3.8	Singlet	3H
Methyl (C2-CH <sub>3</sub> , C6-CH <sub>3</sub> )	1.97	~2.1-2.3	Singlet	6H
Amine (N-H <sub>2</sub> )	Not specified	~7-9 (as -NH <sub>3</sub> <sup>+</sup> )	Broad Singlet	3H

#### Interpretation:

- **Aromatic Protons (C3-H, C5-H):** In the free base, the two equivalent aromatic protons appear as a singlet at 6.53 ppm.[2] Upon protonation, a downfield shift is expected due to the increased electron-withdrawing nature of the ammonium group.
- **Methoxy Protons (O-CH<sub>3</sub>):** The three protons of the methoxy group are observed as a sharp singlet.[2] The effect of protonation at the distant amino group is expected to be minimal, resulting in a slight downfield shift.
- **Methyl Protons (C2-CH<sub>3</sub>, C6-CH<sub>3</sub>):** The six equivalent protons of the two methyl groups give rise to a singlet.[2] These protons are ortho to the amino group and will experience a noticeable downfield shift upon its protonation.
- **Ammonium Protons (-NH<sub>3</sub><sup>+</sup>):** In the hydrochloride salt, the amine protons will be present as an ammonium group (-NH<sub>3</sub><sup>+</sup>). These protons are acidic and their chemical shift can be highly variable depending on the solvent and concentration. They typically appear as a broad singlet and will exchange with D<sub>2</sub>O.

## <sup>13</sup>C NMR Spectral Data and Interpretation

While specific  $^{13}\text{C}$  NMR data for **4-Methoxy-2,6-dimethylaniline hydrochloride** is not readily available, predictions can be made based on data for analogous compounds like 2,6-dimethylaniline hydrochloride.[3] The protonation of the amino group will cause a downfield shift for the carbon atom to which it is attached (C1) and will also influence the chemical shifts of the other aromatic carbons.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ ) for Hydrochloride (ppm)
C1 (-NH <sub>3</sub> <sup>+</sup> )	~130-135
C2, C6 (-CH <sub>3</sub> )	~125-130
C3, C5	~115-120
C4 (-OCH <sub>3</sub> )	~155-160
Methoxy (-OCH <sub>3</sub> )	~55-60
Methyl (-CH <sub>3</sub> )	~18-22

Interpretation:

- **Aromatic Carbons:** The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the methoxy group (C4) will be the most downfield in the aromatic region, while the carbons ortho and para to the electron-donating methoxy group will be shielded. The carbons bearing the methyl groups (C2, C6) and the ammonium group (C1) will be deshielded.
- **Aliphatic Carbons:** The methoxy and methyl carbons will appear in the aliphatic region of the spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of an amine hydrochloride is distinct from its corresponding free base, primarily due to the presence of the ammonium ion.[4]

## Experimental Protocol: IR Spectroscopy

Sample Preparation: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. Alternatively, a potassium bromide (KBr) pellet can be prepared.

## IR Spectral Data and Interpretation

The IR spectrum of an amine hydrochloride typically displays broad absorption bands in the 2200-3000  $\text{cm}^{-1}$  region, which are characteristic of the N-H stretching vibrations of the ammonium ion ( $\text{R-NH}_3^+$ ).<sup>[5]</sup>

Vibrational Mode	Expected Absorption Range ( $\text{cm}^{-1}$ )
N-H Stretch (Ammonium)	2200-3000 (broad)
C-H Stretch (Aromatic)	3000-3100
C-H Stretch (Aliphatic)	2850-2960
C=C Stretch (Aromatic)	1450-1600
C-O Stretch (Aryl Ether)	1200-1275 (asymmetric), 1000-1075 (symmetric)
C-N Stretch	1250-1335

### Interpretation:

- **N-H Stretching:** The most prominent feature will be a broad and strong absorption band in the high-frequency region, corresponding to the stretching vibrations of the N-H bonds in the ammonium group. This broadness is a result of hydrogen bonding.
- **C-H Stretching:** Sharp peaks corresponding to aromatic and aliphatic C-H stretching will be observed.
- **Aromatic C=C Stretching:** Bands in the 1450-1600  $\text{cm}^{-1}$  region are indicative of the benzene ring.
- **C-O Stretching:** The characteristic asymmetric and symmetric stretching vibrations of the aryl ether linkage will be present.

- C-N Stretching: The C-N stretching vibration will also be observable.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

## Experimental Protocol: Mass Spectrometry

Instrumentation: Electrospray ionization (ESI) is a common technique for analyzing polar and ionic compounds like amine hydrochlorides. The analysis is typically performed on a quadrupole or time-of-flight (TOF) mass spectrometer.

## Mass Spectral Data and Interpretation

For **4-Methoxy-2,6-dimethylaniline hydrochloride**, ESI-MS in positive ion mode will detect the protonated molecule of the free base,  $[M+H]^+$ . The molecular weight of the free base ( $C_9H_{13}NO$ ) is 151.21 g/mol .[\[1\]](#)

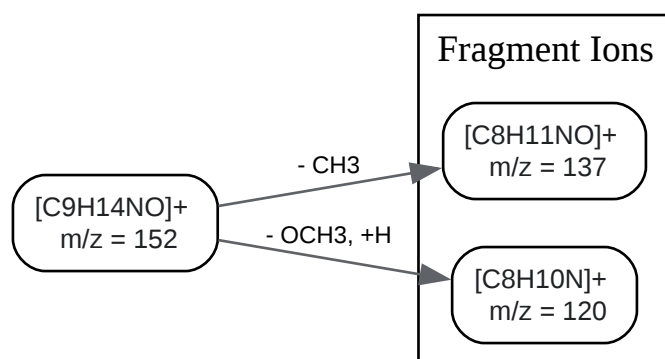
Ion	Reported $m/z$ <a href="#">[2]</a>
$[M+H]^+$	152.1

Interpretation:

The base peak in the ESI mass spectrum is expected to be the protonated molecular ion at  $m/z$  152.1, corresponding to the free amine  $C_9H_{13}NO$  plus a proton.

## Fragmentation Pathway

Under higher energy conditions (e.g., in tandem MS/MS), the molecular ion can undergo fragmentation. A plausible fragmentation pathway involves the loss of a methyl radical from the methoxy or methyl groups, or the loss of the entire methoxy group.



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Caption: Plausible fragmentation pathway for the [M+H]<sup>+</sup> ion of 4-Methoxy-2,6-dimethylaniline.

## Conclusion

The comprehensive analysis of the NMR, IR, and MS data provides a robust spectroscopic signature for **4-Methoxy-2,6-dimethylaniline hydrochloride**. The <sup>1</sup>H and <sup>13</sup>C NMR spectra confirm the carbon-hydrogen framework and the electronic environment of the molecule. The IR spectrum provides clear evidence of the key functional groups, particularly the ammonium salt. Finally, mass spectrometry confirms the molecular weight of the free base. This detailed spectroscopic guide serves as a valuable resource for scientists and researchers, enabling confident identification and characterization of this important chemical entity.

## References

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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxy-2,6-dimethylaniline Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2429576/docs#spectroscopic-profile-of-4-methoxy-2-6-dimethylaniline-hydrochloride-a-technical-guide\]](https://www.benchchem.com/product/b2429576/docs#spectroscopic-profile-of-4-methoxy-2-6-dimethylaniline-hydrochloride-a-technical-guide)

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